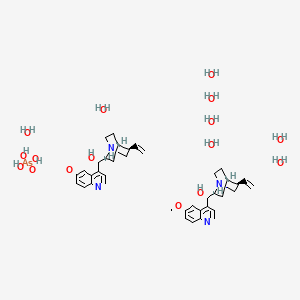
Quinine Arsenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinine Arsenate is a chemical compound that combines the antimalarial properties of quinine with the toxic effects of arsenate Quinine, an alkaloid derived from the bark of the cinchona tree, has been used for centuries to treat malaria Arsenate, on the other hand, is a form of arsenic that can be toxic to living organisms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Quinine Arsenate typically involves the reaction of quinine with arsenic acid. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants. The reaction can be represented as follows:
[ \text{Quinine} + \text{Arsenic Acid} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form.
Chemical Reactions Analysis
Types of Reactions: Quinine Arsenate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions can occur, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinine N-oxide, while reduction could yield dihydroquinine derivatives.
Scientific Research Applications
Quinine Arsenate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on cellular processes and its potential as a tool for investigating biological pathways.
Medicine: Explored for its antimalarial properties and potential use in combination therapies for resistant strains of malaria.
Industry: Utilized in the development of new materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of Quinine Arsenate involves multiple pathways:
Antimalarial Activity: Quinine interferes with the parasite’s ability to break down and digest hemoglobin, leading to the accumulation of toxic heme and the death of the parasite.
Toxic Effects: Arsenate disrupts cellular processes by inhibiting enzymes involved in energy production and DNA synthesis.
Comparison with Similar Compounds
Quinine: An alkaloid with antimalarial properties, but without the toxic effects of arsenate.
Arsenate Compounds: Include arsenic trioxide and arsenic pentoxide, which have different chemical properties and applications.
Uniqueness: Quinine Arsenate is unique due to its combination of antimalarial and toxic properties, making it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
549-59-7 |
|---|---|
Molecular Formula |
C40H67AsN4O16 |
Molecular Weight |
934.9 g/mol |
IUPAC Name |
arsoric acid;(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;octahydrate |
InChI |
InChI=1S/2C20H24N2O2.AsH3O4.8H2O/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;2-1(3,4)5;;;;;;;;/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H3,2,3,4,5);8*1H2/t2*13-,14-,19-,20+;;;;;;;;;/m00........./s1 |
InChI Key |
CDTWVNODIPITIB-QLOUZFAJSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.O.O.O.O.O.O.O.O[As](=O)(O)O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.O.O.O.O.O.O.O[As](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




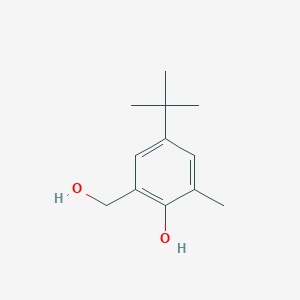



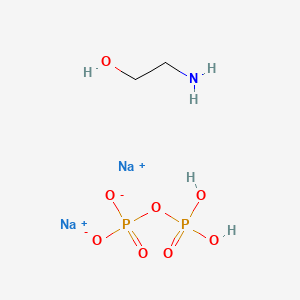
![7-Benzamido-4-hydroxy-3-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;1,2-bis(2-methylphenyl)guanidine;1,2-diphenylguanidine](/img/structure/B12776178.png)

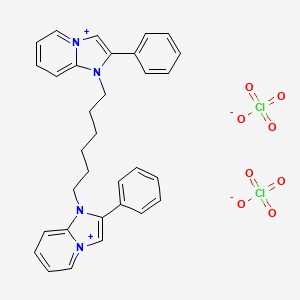

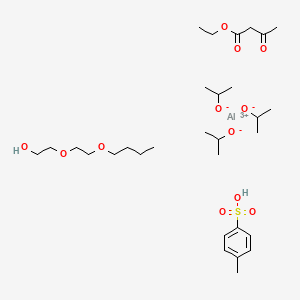

![2-[2-(2-hydroxyethylcarbamoyl)-4,6-dinitroanilino]ethyl methanesulfonate](/img/structure/B12776225.png)
